molecular formula C6H11N3O B13533164 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B13533164
M. Wt: 141.17 g/mol
InChI Key: WUAFTKSTWCNQFF-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-2,5-Diazabicyclo[221]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical research .

Medicine

In medicine, (1S,4S)-2,5-Diazabicyclo[22Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects .

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxamide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C6H11N3O/c7-6(10)9-3-4-1-5(9)2-8-4/h4-5,8H,1-3H2,(H2,7,10)/t4-,5-/m0/s1

InChI Key

WUAFTKSTWCNQFF-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)N

Canonical SMILES

C1C2CNC1CN2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.